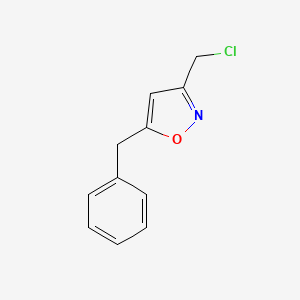

5-Benzyl-3-(chloromethyl)-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-8-10-7-11(14-13-10)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCHLLBUCTUPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824437-07-1 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Benzyl 3 Chloromethyl 1,2 Oxazole and Analogous Structures

Classical and Modern Approaches to Oxazole (B20620) Core Construction

The synthesis of the oxazole nucleus has been a subject of extensive research, leading to the development of numerous reliable methods. These can be broadly categorized into classical cyclodehydration and condensation reactions, and more modern isocyanide-based and oxidative cyclization strategies.

Cyclodehydration Reactions (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole Synthesis)

Cyclodehydration reactions are among the earliest and most established methods for oxazole synthesis. The Robinson-Gabriel synthesis , first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole. researchgate.netuni.lu This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. researchgate.netresearchgate.net The mechanism proceeds through the protonation of the acylamino ketone, followed by cyclization and dehydration. researchgate.netacs.org While robust, the harsh conditions can limit its application with sensitive functional groups. chemicalbook.com

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, provides a route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. acs.orgsmolecule.com The reaction, which is essentially a dehydration process, occurs under mild conditions in a rearrangement of the constituent groups. acs.orgsmolecule.com Typically, both the cyanohydrin and aldehyde precursors are aromatic. smolecule.com

| Reaction | Starting Materials | Key Reagents/Conditions | Product |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃, PCl₅ | 2,5-Disubstituted oxazole |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazole |

Isocyanide-Based Annulation Reactions (e.g., Van Leusen Synthesis)

The Van Leusen reaction , developed in 1972, is a powerful and versatile method for the synthesis of 5-substituted oxazoles. acs.orgorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. acs.orggoogle.com The process involves a [3+2] cycloaddition where TosMIC acts as a "C2N1" synthon. google.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. acs.orggoogle.com A significant advantage of the Van Leusen synthesis is its occurrence under mild, basic conditions. acs.org Modifications of this reaction have been developed to produce 4,5-disubstituted oxazoles in a one-pot manner. organic-chemistry.org

Condensation of α-Haloketones (e.g., Bredereck Reaction)

The Bredereck reaction offers a straightforward synthesis of oxazoles through the condensation of α-haloketones with amides, such as formamide. acs.orgnih.gov This method is particularly effective for the preparation of 2,4-disubstituted oxazoles. acs.org It is considered an efficient and economical process for oxazole synthesis. acs.org The reaction involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

Oxidative Cyclization Methodologies

Modern synthetic chemistry has seen a rise in oxidative cyclization methods for heterocycle formation, and oxazoles are no exception. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. One such strategy involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature to produce 2,5-disubstituted oxazoles. chemicalbook.comchemicalbook.com This reaction proceeds via a vinylic C-H bond functionalization. chemicalbook.comchemicalbook.com The proposed mechanism involves the single-electron oxidation of the enamide by Cu(II) to form a radical cation, which then cyclizes. chemicalbook.com Other oxidative systems, such as those employing hypervalent iodine reagents, have also been successfully used for the synthesis of oxazoles from enamides. organic-chemistry.org

Tailored Synthesis of Chloromethyl-Substituted Oxazoles

The introduction of a chloromethyl group onto the oxazole ring, as in 5-benzyl-3-(chloromethyl)-1,2-oxazole, requires specific synthetic strategies. This can be achieved either by constructing the oxazole ring with a precursor already containing the chloromethyl moiety or by post-synthetic modification of a pre-formed oxazole.

Routes Incorporating Halogenated Precursors

A direct approach to chloromethyl-substituted oxazoles involves the use of halogenated starting materials in established oxazole syntheses. For instance, in a synthetic route analogous to the Bredereck reaction, an appropriately substituted α-haloketone could be condensed with an amide that carries the precursor to the C5-benzyl group.

Alternatively, the synthesis can involve the reaction of a molecule containing a pre-formed oxazole ring with a chlorinating agent. For example, the chloromethylation of 4-methyl-1,2-oxazole can be achieved by reacting it with chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. Another approach is the radical chlorination of a methyl-substituted oxazole. This can be accomplished using reagents like N-chlorosuccinimide (NCS) under photo-irradiation, which selectively chlorinates the methyl group. google.com The chloromethyl group is a versatile handle for further functionalization through nucleophilic substitution reactions. smolecule.com

| Method | Precursor | Key Reagents/Conditions | Product Feature |

| Chloromethylation | Methyl-substituted oxazole | Chloromethyl methyl ether, Lewis acid | Direct introduction of -CH₂Cl |

| Radical Chlorination | Methyl-substituted oxazole | N-chlorosuccinimide (NCS), light | Selective chlorination of the methyl group |

| Williamson-type Reaction | 3-Chloromethyl-5-arylisoxazole | Phenols | Aryloxymethyl-substituted oxazole |

Research has also shown that 3-chloromethyl-5-arylisoxazoles can undergo Williamson-type reactions with phenols to yield 3-aryloxymethyl-5-arylisoxazoles. researchgate.net Furthermore, the chlorine atom in these 3-chloromethyl derivatives can be readily displaced by various nucleophiles, such as methoxide, thiolates, and amines, highlighting the synthetic utility of the chloromethyl group. researchgate.net

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect of synthesizing 3,5-disubstituted isoxazoles like this compound, as it dictates the precise placement of substituents on the heterocyclic ring. The two primary pathways to the 1,2-oxazole core involve either the 1,3-dipolar cycloaddition of alkynes with nitrile oxides or the condensation reaction of a three-carbon component (like a 1,3-diketone) with hydroxylamine (B1172632) hydrochloride. nih.gov

One of the most common and effective methods for ensuring regioselectivity is the copper(I)-catalyzed [3+2] cycloaddition reaction between terminal alkynes and in-situ generated nitrile oxides, which reliably yields 3,5-disubstituted isoxazoles. organic-chemistry.org Gold-catalyzed reactions also offer high regioselectivity; for instance, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes can be tuned to selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Another strategy involves the functionalization of a pre-formed isoxazole (B147169) ring. For example, the iodocyclization of O-methyloximes derived from 2-alkyn-1-ones produces 4-iodoisoxazoles. nih.gov This iodo-group can then be used as a handle for introducing various substituents at the C4 position through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse 3,4,5-trisubstituted isoxazoles. nih.gov

The choice of reactants and reaction conditions plays a crucial role in directing the outcome. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been developed as a convenient method for preparing regioisomeric 5-amino-1,2-oxazole-4-carboxylates, which are valuable as heterocyclic amino acid-like building blocks. nih.gov Similarly, controlling the regioselectivity of cycloadditions between halogenoximes and vinylphosphonates allows for the targeted synthesis of either 3,5- or 3,4-disubstituted isoxazole phosphonates. rsc.org

| Method | Reactants | Key Feature | Product Type | Reference |

| Copper(I)-Catalyzed Cycloaddition | Terminal Alkynes, Nitrile Oxides | High regioselectivity for one isomer | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Gold(III)-Catalyzed Cycloisomerization | α,β-Acetylenic Oximes | Amenable for selective synthesis | 3-, 5-, or 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Iodocyclization & Pd-Coupling | 2-Alkyn-1-one O-methyl oximes, ICl | Creates a functional handle at C4 | 3,4,5-Trisubstituted Isoxazoles | nih.gov |

| Condensation Reaction | β-Enamino ketoesters, Hydroxylamine | Forms amino-functionalized isoxazoles | 5-Amino-1,2-oxazole-4-carboxylates | nih.gov |

Catalytic and Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic protocols for isoxazoles. niist.res.inresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic solvents and reagents. mdpi.combenthamdirect.com Key strategies include the use of transition-metal catalysts, microwave-assisted reactions, and reusable heterogeneous catalysts. nih.gov

Transition Metal-Mediated Couplings (e.g., Palladium, Copper, Nickel Catalysis)

Transition metals are powerful tools for constructing and functionalizing the isoxazole ring with high efficiency and selectivity.

Palladium Catalysis : Palladium catalysts are widely used in cascade reactions to build complex molecular scaffolds in a single step. acs.org For instance, a palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes with alkenes provides a direct route to 3,4,5-trisubstituted isoxazoles. acs.org Furthermore, palladium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of fused isoxazole systems, such as benzo[d]isoxazoles, from N-phenoxyacetamides and aldehydes. rsc.orgrsc.org

Copper Catalysis : Copper catalysis is particularly notable for its role in the regioselective synthesis of isoxazoles via [3+2] cycloaddition reactions. organic-chemistry.orgbeilstein-journals.org A one-pot, three-component reaction involving acid chlorides, terminal alkynes, and hydroximinoyl chlorides under modified Sonogashira conditions (which often use copper co-catalysts) can produce 3,4,5-trisubstituted isoxazoles. organic-chemistry.org Copper catalysts also enable the synthesis of fully substituted isoxazoles from β-keto esters and nitrile oxides generated in situ from a copper carbene. rsc.org A one-pot oxidation/cyclization sequence using copper chloride (CuCl) can convert propargylamines directly into isoxazoles. thieme-connect.com

Nickel Catalysis : Nickel catalysts offer alternative pathways for isoxazole functionalization. A nickel-catalyzed C-N cross-coupling reaction has been established between organoboronic acids and 5-alkoxy/phenoxy isoxazoles, which serve as aminating agents through N-O bond cleavage. rsc.org For the related oxazole heterocycle, nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents provides an efficient route to 2-substituted and unsymmetrical 2,5-disubstituted oxazoles. acs.orgnih.gov

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium (Pd) | Cascade Cyclization-Alkenylation | 2-Alkyn-1-one O-methyl oximes, Alkenes | 3,4,5-Trisubstituted Isoxazoles | acs.org |

| Copper (Cu) | [3+2] Cycloaddition | Terminal Alkynes, Nitrile Oxides | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Copper (Cu) | One-Pot Oxidation/Cyclization | Propargylamines | Substituted Isoxazoles | thieme-connect.com |

| Nickel (Ni) | C-N Cross-Coupling | Organoboronic Acids, 5-Alkoxyisoxazoles | (Z)-N-Aryl β-enamino esters | rsc.org |

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool that dramatically accelerates reaction rates, increases product yields, and often leads to cleaner reactions with fewer side products. benthamdirect.comnveo.org For isoxazole synthesis, microwave irradiation can reduce reaction times from several hours or even days to mere minutes. organic-chemistry.orgresearchgate.net

A notable example is the microwave-assisted, one-pot, three-component synthesis of 3,4,5-substituted isoxazoles, which completes in 30 minutes, compared to much longer times under conventional heating. organic-chemistry.org This efficiency minimizes the formation of unwanted byproducts. organic-chemistry.org The synthesis of various isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which requires 6-8 hours with conventional heating to achieve 58-69% yields, can be completed in 6-10 minutes with yields of 67-82% under microwave irradiation. researchgate.net This technology is highly versatile and has been applied to metal-free 1,3-dipolar cycloaddition reactions and the synthesis of complex structures like bis-isoxazole ethers. nih.govresearchgate.net

| Reaction | Conventional Heating | Microwave Irradiation | Yield Improvement | Reference |

| Isoxazole synthesis from Chalcones | 6-8 hours | 6-10 minutes | From 58-69% to 67-82% | researchgate.net |

| Three-component Coupling-Cycloaddition | Several days | 30 minutes | Increased yields, minimized side-products | organic-chemistry.org |

| Synthesis of bis-isoxazole ethers | Not specified | Efficient synthesis reported | High yields (31-92%) | nih.gov |

Application of Heterogeneous Catalysts in Oxazole Formation

Heterogeneous catalysts are a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. tandfonline.com For isoxazole synthesis, solid-supported catalysts provide a mild and environmentally friendly alternative to homogeneous systems.

Zeolite Socony Mobil-5 (ZSM-5) has been successfully used as a recyclable heterogeneous catalyst for the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones from aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. tandfonline.comtandfonline.com The reaction proceeds efficiently under solvent-free conditions, and the ZSM-5 catalyst can be recovered and reused multiple times without a significant drop in activity. tandfonline.comtandfonline.com Other solid-supported catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and the ion-exchange resin Amberlyst 15, are effective for the in-situ generation of nitrile oxides from α-nitro ketones, which then undergo cycloaddition with alkynes to form 3-acylisoxazoles. organic-chemistry.org Heteropolyacids have also been demonstrated as effective and reusable catalysts for the condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. researchgate.net

Continuous Flow Synthesis Techniques for Oxazole Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. organic-chemistry.org These systems are particularly well-suited for automated synthesis. durham.ac.uk

Flow chemistry has been applied to the synthesis of isoxazole derivatives through various methods. A continuous flow photochemical process can be used to convert isoxazoles into their oxazole isomers rapidly and mildly. organic-chemistry.org Another photochemical approach in a continuous flow setup enables the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under visible light irradiation, representing a sustainable, one-step multicomponent reaction. mdpi.com The combination of continuous flow with microwave irradiation in microreactors has also been shown to be an efficient method for preparing 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles, with the flow regime enhancing reactions that are difficult to achieve in batch microwave systems. researchgate.net This integration of technologies allows for rapid optimization and on-demand production of valuable heterocyclic compounds. durham.ac.uk

Chemical Reactivity and Derivatization Strategies of 5 Benzyl 3 Chloromethyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 5-benzyl-3-(chloromethyl)-1,2-oxazole involves the nucleophilic displacement of the chloride ion from the benzylic-like carbon of the chloromethyl group. This susceptibility to SN2 reactions allows for the facile introduction of a wide array of functional groups, categorized by the nature of the attacking nucleophile.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Imidazoles)

The reaction of 3-(chloromethyl)-1,2-oxazole derivatives with various nitrogen-based nucleophiles provides a direct route to the corresponding aminomethyl compounds. Primary and secondary amines, as well as heterocyclic amines like imidazole, readily displace the chloride to form new carbon-nitrogen bonds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting amino-substituted oxazoles are valuable scaffolds in the synthesis of biologically active molecules.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ammonia | 3-(Aminomethyl)-5-benzyl-1,2-oxazole | Ethanolic ammonia, sealed tube, heat | smolecule.com |

| Diethylamine | N-((5-Benzyl-1,2-oxazol-3-yl)methyl)-N-ethylethanamine | K₂CO₃, Acetonitrile, reflux | researchgate.net |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to yield the corresponding ethers. These reactions are generally performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. This strategy allows for the incorporation of a variety of alkoxy and aryloxy moieties, which can significantly influence the physicochemical properties of the resulting molecules.

Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide | 5-Benzyl-3-(methoxymethyl)-1,2-oxazole | NaOMe, Methanol, reflux | smolecule.com |

| Sodium Phenoxide | 5-Benzyl-3-(phenoxymethyl)-1,2-oxazole | NaH, Phenol, THF, reflux | mdpi.com |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiocyanates, Thiophenoxides)

Sulfur-based nucleophiles, known for their high nucleophilicity, readily react with this compound to form thioethers and related compounds. libretexts.org For instance, thiocyanates can be introduced to yield 3-(thiocyanatomethyl)-1,2-oxazoles, which are themselves versatile intermediates. Similarly, thiophenoxides react to form the corresponding aryl thioethers. These sulfur-containing derivatives are of interest for their potential biological activities and as precursors for further chemical modifications. nih.gov

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Thiocyanate | 2-((5-Benzyl-1,2-oxazol-3-yl)methyl)isothiourea | KSCN, Ethanol, reflux | researchgate.net |

| Sodium Thiophenoxide | 5-Benzyl-3-((phenylthio)methyl)-1,2-oxazole | NaSPh, DMF, rt | nih.gov |

Strategic Transformations of the Chloromethyl Group

Beyond direct nucleophilic substitution, the chloromethyl group of this compound can be strategically transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Elaboration into Diverse Functional Groups

The chloromethyl group serves as a precursor for a range of functional group interconversions. ub.edu For example, it can be oxidized to the corresponding aldehyde, which can then undergo further reactions such as reductive amination or oxidation to a carboxylic acid. Reduction of the chloromethyl group can yield the 3-methyl-1,2-oxazole derivative. These transformations open up avenues to a wider array of derivatives that are not directly accessible through nucleophilic substitution.

Carbon-Carbon Bond Formation via Intermediate Derivatives (e.g., Wittig Chemistry)

A key strategy for carbon-carbon bond formation involves the conversion of the chloromethyl group into a Wittig reagent. researchgate.netnih.gov This is typically achieved by reacting this compound with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. nih.gov Subsequent deprotonation of this salt with a strong base generates a phosphorus ylide. This ylide can then react with aldehydes or ketones in a Wittig reaction to produce alkenes, thereby extending the carbon chain at the 3-position of the oxazole (B20620) ring. beilstein-journals.org This methodology is a powerful tool for the synthesis of complex molecules containing the 5-benzyl-1,2-oxazole core.

Table 4: Example of Wittig Reagent Formation and Subsequent Reaction

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| This compound | Triphenylphosphine | (5-Benzyl-1,2-oxazol-3-ylmethyl)triphenylphosphonium chloride | Toluene, reflux | nih.gov |

Reactivity of the Oxazole Ring System towards Electrophilic and Nucleophilic Reagents

The chemical behavior of the 1,2-oxazole (isoxazole) ring in this compound is characterized by a balance between its aromatic character and the inherent properties of the heteroatoms. The isoxazole (B147169) ring is generally considered an electron-deficient system due to the electronegativity of the nitrogen and oxygen atoms. This electronic nature, combined with a chemically labile Nitrogen-Oxygen single bond, dictates its reactivity profile, making it relatively resistant to electrophilic attack while being susceptible to nucleophilic attack and ring-opening reactions. researchgate.net

Reactivity towards Electrophilic Reagents

The electron-deficient nature of the isoxazole ring generally deactivates it towards electrophilic aromatic substitution. However, reactions can proceed under specific conditions, particularly at the C4 position, which is the most electron-rich carbon in the 3,5-disubstituted isoxazole system. The benzyl (B1604629) group at the C5 position provides mild activation, further favoring substitution at the C4 position.

Metallation: One of the most effective strategies for functionalizing the C4 position is through metallation. 3,5-disubstituted isoxazoles react with strong organolithium bases, such as n-butyllithium, to undergo deprotonation exclusively at the C4 position. This generates a 4-lithioisoxazole intermediate, which is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents. cdnsciencepub.com

Table 1: Electrophilic Substitution at the C4 Position of 3,5-Disubstituted Isoxazoles via Lithiation

| Electrophile | Reagent Example | Resulting C4-Substituent |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic acid (-COOH) |

| Iodine | I₂ | Iodo (-I) |

| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl (-CR₂OH) |

Halogenation: Direct halogenation of the isoxazole ring can be achieved, typically yielding the 4-halo derivative. For instance, bromination using reagents like N-bromosuccinimide (NBS) in a polar solvent or bromine (Br₂) can introduce a bromine atom at the C4 position. organic-chemistry.orgmdma.ch The use of iodine monochloride (ICl) is also an effective method for the synthesis of 4-iodoisoxazoles from appropriate precursors, highlighting the C4 position's susceptibility to electrophilic halogenating agents. nih.gov

Nitration: Nitration of the isoxazole ring requires potent nitrating agents due to the ring's low reactivity. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been shown to successfully nitrate (B79036) various isoxazoles, typically affording the 4-nitroisoxazole (B72013) derivative in 3,5-disubstituted systems. researchgate.net

Reactivity towards Nucleophilic Reagents

The isoxazole ring is significantly more reactive towards nucleophiles. These reactions often proceed via cleavage of the weak N-O bond, a characteristic feature of isoxazole chemistry. researchgate.net This susceptibility allows isoxazoles to serve as valuable synthetic intermediates for 1,3-difunctionalized compounds.

Reductive Ring Cleavage: The N-O bond is the most fragile part of the ring and is readily cleaved under various reducing conditions. Catalytic hydrogenation is a classic method for this transformation. For example, using hydrogen gas with catalysts like Raney Nickel or Palladium on carbon (Pd/C) cleaves the N-O bond, which upon tautomerization yields a β-enaminone. This reaction is a cornerstone of isoxazole chemistry, providing access to valuable synthetic building blocks.

Base-Mediated Ring Opening: Strong bases can also induce the cleavage of the isoxazole ring. The reaction pathway can depend on the substitution pattern and the base used. Nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) can occur at the C5 or C3 position, initiating a sequence of bond reorganizations that culminates in the scission of the N-O bond. A common outcome of this type of reaction is the formation of a β-ketonitrile.

Table 2: Nucleophilic Ring-Opening Reactions of the Isoxazole Ring

| Reaction Type | Typical Reagents/Conditions | Bond Cleaved | Primary Product Type |

|---|---|---|---|

| Reductive Cleavage | H₂ / Raney Ni; H₂ / Pd-C | N-O | β-Enaminone |

This dual reactivity—resistance to electrophiles except at the C4 position and susceptibility to nucleophile-induced ring opening—makes this compound a versatile intermediate for further chemical derivatization.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Benzyl 3 Chloromethyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule like 5-Benzyl-3-(chloromethyl)-1,2-oxazole. uobasrah.edu.iqirisotope.com

¹H NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their chemical environment. For this specific molecule, one would expect to see distinct signals for the protons on the benzyl (B1604629) group's aromatic ring, the benzylic methylene (B1212753) (-CH₂-) protons, the single proton on the oxazole (B20620) ring, and the chloromethyl (-CH₂Cl) protons. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, multiplet), and integration (relative number of protons) of each signal would allow for the complete assignment of the proton framework.

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in the molecule. masterorganicchemistry.com A proton-decoupled ¹³C NMR spectrum for this compound would show separate signals for each unique carbon, including those in the benzyl ring, the benzylic methylene carbon, the three carbons of the oxazole ring, and the chloromethyl carbon. irisotope.com The chemical shifts of these signals provide information about the electronic environment and hybridization of each carbon atom.

Without experimental data, a specific data table cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental formula of a compound with very high accuracy. For this compound (C₁₁H₁₀ClNO), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This precise mass measurement allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other molecules that might have the same nominal mass. The technique would also reveal the characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.org In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching from the aromatic benzyl group (typically just above 3000 cm⁻¹).

C-H stretching from the methylene (-CH₂-) groups (typically just below 3000 cm⁻¹).

C=C and C=N stretching from the aromatic and oxazole rings (in the 1450–1650 cm⁻¹ region).

C-O stretching associated with the oxazole ring.

A C-Cl stretching vibration (typically in the 600–800 cm⁻¹ region). libretexts.org

This pattern of absorptions would confirm the presence of the key functional components of the molecule. nih.gov

X-ray Diffraction Analysis for Definitive Solid-State Structural Confirmation

If this compound can be prepared as a suitable single crystal, X-ray diffraction analysis would provide the definitive, three-dimensional structure of the molecule in the solid state. ebi.ac.uk This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. anton-paar.com The resulting crystal structure would confirm the connectivity of the atoms and the planarity and geometry of the oxazole and benzyl rings, providing unequivocal proof of the compound's structure.

Theoretical and Computational Chemistry Studies on 5 Benzyl 3 Chloromethyl 1,2 Oxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 5-benzyl-3-(chloromethyl)-1,2-oxazole, DFT methods such as B3LYP with a basis set like 6-311G++(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters.

Frontier Molecular Orb irjweb.comitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For substituted oxazoles, irjweb.comajchem-a.com the HOMO-LUMO gap typically influences their kinetic stability. Calculations on similar h mdpi.cometerocyclic systems show that the distribution of HOMO and LUMO is spread across the molecule, with substituents significantly affecting their energy levels. For instance, in a relate nih.govd oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, suggesting good kinetic stability.

Molecular Electrostati ajchem-a.comc Potential (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. These maps illustrate the charge distribution and are used to predict how a molecule will interact with other reagents. In substituted heterocycles, negative potential regions (typically colored red or yellow) are associated with lone pairs of heteroatoms (like oxygen and nitrogen) and are indicative of sites susceptible to electrophilic attack. Positive potential regions (blue) highlight areas prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring and the chlorine atom would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic ring and the methylene (B1212753) group would exhibit positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical reactivity. These include ionization ajchem-a.compotential, electron affinity, chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide mdpi.comnih.gova quantitative basis for comparing the reactivity of different molecules.

irjweb.comajchem-a.com| Parameter | Typical Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -7.0 | Electron-donating ability |

| ELUMO (eV) | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE, eV) | 4.0 to 5.5 | Chemical reactivity and kinetic stability |

| Chemical Hardness (η, eV) | ~2.0 to 2.8 | Resistance to change in electron configuration |

| Electrophilicity Index (ω, eV) | ~3.5 to 4.5 | Propensity to accept electrons |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzyl (B1604629) and chloromethyl groups to the oxazole ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods can map the potential energy surface (PES) by systematically varying key dihedral angles. For the benzyl group, the crucial dihedral angle involves the C-C bond linking the phenyl ring to the oxazole ring. For benzyl alcohol, a related structure, STO-3G MO computations have been used to explore the conformational energies by twisting the C-O bond out of the phenyl group plane. Similarly, for 5-benzyl-3 researchgate.net-(chloromethyl)-1,2-oxazole, the rotation of the benzyl group would likely lead to different stable conformers, influenced by steric hindrance and potential non-covalent interactions between the benzyl ring and the substituents on the oxazole ring.

A PES scan involves calculating the molecule's total energy at incremental rotations around a specific bond. The resulting energy prof mdpi.comile reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. This analysis is crucial for understanding the molecule's dynamic behavior in solution and its ability to adopt specific shapes required for biological activity or chemical reactions. The presence of bulky substituents can create significant energy barriers, potentially leading to distinct, stable conformers at room temperature.

Mechanistic Inresearchgate.netsights into Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For 5-benzyl-3-(chloromet rsc.orgrsc.orghyl)-1,2-oxazole, several reaction pathways can be computationally explored.

A key reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles. Computational analysis of SN2 reactions involves mapping the potential energy surface from reactants to products, identifying the transition state where the nucleophile attacks the carbon atom and the leaving group departs. DFT calculations can prov mdpi.comide the activation energy barrier for this process, offering insights into the reaction rate.

Another potential reaction is the [3+2] cycloaddition involving the oxazole ring, a common reaction for this class of heterocycles. Theoretical studies can d researchgate.netetermine the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. The influence of the benz researchgate.netyl and chloromethyl substituents on the electronic structure of the oxazole ring would be critical in determining the outcome of such cycloadditions. Computational studies can elucidate how these groups affect the frontier molecular orbitals, which govern the interaction with a reacting partner.

Assessment of Aromaticity and Electronic Delocalization within the Oxazole Ring

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, although its aromaticity is considered to be modest compared to benzene. Aromaticity is associated wikipedia.org with cyclic delocalization of π-electrons, which imparts additional stability to the molecule. Computational methods provide quantitative measures of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring. It compares the experimental or calculated bond lengths to optimal values for aromatic systems. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. For heterocyclic systems, specific parameterizations like HOMHED have been developed to provide more accurate assessments. Studies on benzoxazole, a bohrium.com related fused system, have utilized HOMA to quantify the aromaticity of the five-membered ring.

Nucleus-Independent Ch uu.nlemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(0) or NICS(1) for points at the ring center and 1 Å above it, respectively) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity. NICS calculations have been used to compare the aromaticity of isomers like 1,2-benzisoxazole (B1199462) and benzoxazole, revealing differences in the local aromaticity of the fused rings.

Role of 5 Benzyl 3 Chloromethyl 1,2 Oxazole As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Molecules

The structural attributes of 5-Benzyl-3-(chloromethyl)-1,2-oxazole make it an exceptional building block for the elaboration of more complex organic structures. The presence of a reactive chloromethyl group at the 3-position of the isoxazole (B147169) ring provides a key handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the extension of the molecular framework.

Detailed research findings have demonstrated the utility of this compound in various synthetic transformations. For instance, the chloromethyl group readily reacts with a plethora of nucleophiles such as amines, thiols, alcohols, and carbanions. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the displacement of the chloride ion.

Below is a table summarizing typical nucleophilic substitution reactions involving this compound:

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine (e.g., Piperidine) | 3-(Aminomethyl)-5-benzyl-1,2-oxazole |

| Thiol | Thiol (e.g., Thiophenol) | 3-(Thioether)-5-benzyl-1,2-oxazole |

| Alcohol | Alcohol/Alkoxide (e.g., Sodium Methoxide) | 3-(Alkoxymethyl)-5-benzyl-1,2-oxazole |

| Cyanide | Sodium Cyanide | 3-(Cyanomethyl)-5-benzyl-1,2-oxazole |

These transformations are fundamental in the stepwise construction of larger, more elaborate molecules where the 5-benzyl-1,2-oxazole moiety serves as a key structural component.

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the generation of diverse libraries of heterocyclic compounds. The chloromethyl group can be converted into other functionalities, which can then participate in cyclization reactions to form new rings fused to or appended from the isoxazole core.

For example, the initial substitution of the chloride with an appropriate nucleophile containing a second reactive site can set the stage for an intramolecular cyclization. This strategy allows for the construction of a wide variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Furthermore, the isoxazole ring itself can undergo transformations. For instance, reductive cleavage of the N-O bond is a well-established method for unmasking a 1,3-dicarbonyl or related functionality, which can then be used in subsequent reactions to build different heterocyclic rings. This latent functionality within the isoxazole core adds another layer of versatility to this compound as a synthetic intermediate.

The ability to generate a multitude of derivatives from a single, readily accessible starting material is a cornerstone of combinatorial chemistry and high-throughput screening. The reactivity profile of this compound is well-suited for such applications, enabling the rapid synthesis of a large number of structurally related compounds for biological evaluation.

Precursor in Multistep Total Synthesis Strategies

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a key precursor is evident from its chemical reactivity. In the context of a multistep total synthesis, this compound could serve as an early-stage building block to introduce the 5-benzyl-1,2-oxazole motif.

The strategic importance of such a precursor would lie in its ability to participate in key bond-forming reactions that establish the core framework of the target molecule. The chloromethyl group, for instance, could be used to alkylate a nucleophilic carbon or heteroatom in another fragment of the molecule, thereby coupling two complex intermediates.

Moreover, the isoxazole ring can be viewed as a masked precursor to other functional groups. As mentioned, the N-O bond can be cleaved under reductive conditions. This chemical maneuver can be a critical step in a synthetic sequence, revealing a new set of reactive centers at a later stage of the synthesis, thus avoiding potential interferences with other functional groups present in the molecule. The strategic unmasking of functionality is a common and powerful tactic in the design of complex synthetic routes.

Chemical Scaffolding for Medicinal Chemistry Leads (without specific applications or clinical outcomes)

The this compound structure represents a valuable scaffold for the development of new medicinal chemistry leads. A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The goal is to explore the chemical space around the core scaffold to identify molecules with desired biological activities.

The isoxazole ring is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an attractive core for drug design.

The benzyl (B1604629) group at the 5-position provides a lipophilic domain that can be important for membrane permeability and can also engage in hydrophobic and aromatic interactions with biological targets. The chloromethyl group at the 3-position is the key point for diversification. By reacting this group with a wide array of amines, thiols, alcohols, and other nucleophiles, medicinal chemists can systematically vary the substituents at this position to probe the structure-activity relationships (SAR) of a compound series.

This systematic modification allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. The generation of a library of derivatives from the this compound scaffold provides a powerful tool for the discovery of novel lead compounds for further development.

Structure Activity Relationship Sar Methodologies in Oxazole Chemistry

Principles of Systematic Structural Modification for Property Optimization

The fundamental principle of SAR lies in the systematic modification of a lead compound's structure to enhance its potency, selectivity, and pharmacokinetic profile. This iterative process involves altering specific parts of the molecule and evaluating the resulting impact on its biological activity. For a molecule such as 5-Benzyl-3-(chloromethyl)-1,2-oxazole, modifications can be envisioned at several key positions to probe the chemical space and optimize its properties.

Key strategies for modification include:

Ring Substitution: Altering the substitution pattern on the benzyl (B1604629) ring can significantly impact activity. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can influence the molecule's electronic properties and its interaction with biological targets. For instance, studies on other heterocyclic compounds have shown that fluoro substitution at an ortho position can be crucial for inhibitory activity. nih.gov

Modification of the Linker: The methylene (B1212753) bridge connecting the benzyl group to the oxazole (B20620) ring can be altered in length or rigidity. Increasing or decreasing the number of carbon atoms or introducing unsaturation can change the spatial orientation of the aromatic ring relative to the heterocyclic core.

Alteration of the Chloromethyl Group: The chloromethyl group at the 3-position of the oxazole ring is a reactive handle that can be replaced with other functional groups. Variations could include other halogens (bromo, fluoro), alkoxy groups, or amine functionalities to probe for new interactions with a target.

Scaffold Hopping: In some cases, the central oxazole core itself may be replaced with other isosteric five-membered heterocyclic rings like isoxazole (B147169), thiazole, or oxadiazole. nih.govresearchgate.net This strategy, known as scaffold hopping, aims to identify novel core structures that retain the key pharmacophoric features while potentially improving properties like metabolic stability or patentability. nih.govniper.gov.in

Computational Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new compounds, saving significant time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For this compound and its analogs, docking studies could elucidate how the benzyl and chloromethyl substituents fit into the target's binding pocket. For example, docking might reveal that the nitrogen atom in the oxazole scaffold forms a critical hydrogen bond with an amino acid residue like Alanine (B10760859), as has been observed in other oxazole-based inhibitors. nih.gov The results can explain why certain modifications enhance activity while others diminish it, guiding the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net A QSAR model is built by calculating various molecular descriptors for a set of molecules and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with their measured activities. nih.govresearchgate.net

For a series of analogs of this compound, relevant descriptors might include:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A hypothetical QSAR study could generate a dataset similar to the one below, which would then be used to build a predictive model.

| Compound | Modification | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | Parent (5-Benzyl-3-chloromethyl) | 3.1 | 207.65 | 10.5 |

| 2 | 4'-Fluoro on Benzyl | 3.3 | 225.64 | 5.2 |

| 3 | 4'-Methoxy on Benzyl | 3.0 | 237.68 | 15.8 |

| 4 | 3-Fluoromethyl instead of 3-Chloromethyl | 2.8 | 191.19 | 8.1 |

Statistically validated QSAR models can then be used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Strategies for Identifying Key Pharmacophoric Elements within Oxazole Scaffolds

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying these key elements within the oxazole scaffold is crucial for designing effective drugs.

Strategies for pharmacophore identification include:

Analysis of Ligand-Target Interactions: As revealed by molecular docking or X-ray crystallography, specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are key components of a pharmacophore. For example, studies on NLRP3 inhibitors revealed that the nitrogen atom in an oxazole scaffold formed a strong hydrogen bond with an alanine residue, making it a key pharmacophoric feature. nih.gov

Superimposition of Active Molecules: Aligning a series of active compounds can reveal common structural features that are likely responsible for their shared activity. For this compound, the key pharmacophoric elements might include a hydrogen bond acceptor (the oxazole nitrogen/oxygen), a hydrophobic aromatic region (the benzyl group), and a halogen atom capable of forming specific interactions.

Synthesis of Simplified Analogs: Creating truncated or simplified versions of the lead compound helps to determine the minimal structural requirements for activity. For instance, removing the benzyl group or the chloromethyl group from the parent compound and observing a significant loss of activity would confirm their importance as pharmacophoric elements.

A pharmacophore model for an oxazole derivative might specify the precise distances and angles between a hydrophobic center, a hydrogen bond acceptor, and a halogen bonding site.

Analytical Frameworks for Correlating Chemical Structure with Observed Phenomena

To translate SAR data into predictive models, several analytical frameworks are employed. These frameworks provide a systematic way to correlate changes in chemical structure with the observed biological effects.

3D-QSAR Methods (e.g., CoMFA, CoMSIA): These more advanced methods align a set of molecules and calculate their steric and electrostatic interaction fields at various points on a 3D grid. The resulting field values are then correlated with biological activity. This approach provides a visual representation of where steric bulk or specific electronic properties are favored or disfavored for activity, offering intuitive guidance for molecular design.

The application of these frameworks allows medicinal chemists to move beyond simple qualitative observations and develop robust, quantitative models that can predict the activity of novel compounds and accelerate the drug discovery process.

Mechanistic Studies of Molecular Interactions Involving Oxazole Scaffolds

Investigation of Ligand-Target Binding Interactions via Biophysical Methods (e.g., Ligand-Enzyme NMR)

The interaction of small molecules with biological macromolecules is the foundation of drug action. Biophysical techniques are indispensable for elucidating the thermodynamics and kinetics of these binding events. Oxazole-containing compounds are known to engage with a variety of enzymes and receptors through non-covalent interactions. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level. Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR and Water-LOGSY, can identify binders from a mixture of compounds and map their binding epitopes. For a molecule like 5-benzyl-3-(chloromethyl)-1,2-oxazole, the benzyl (B1604629) and chloromethyl groups would likely be key recognition elements. The aromatic protons of the benzyl group and the methylene (B1212753) protons of the chloromethyl group could be monitored to observe changes upon binding to a target protein.

Other biophysical methods that could be employed to study the binding of this compound to a target include:

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation (kon and koff).

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the ligand-target complex, revealing the precise binding mode.

While specific ligand-enzyme NMR studies on this compound are not documented, the general applicability of these methods to other oxazole (B20620) derivatives suggests they would be suitable for characterizing its interactions with biological targets.

Supramolecular Assembly and Recognition Properties of Oxazole-Containing Molecules

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The electronic and steric properties of the oxazole ring make it an interesting building block for supramolecular chemistry. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for π-π stacking interactions.

The substituents on the oxazole ring play a crucial role in directing supramolecular assembly. In this compound, the benzyl group can participate in π-π stacking and hydrophobic interactions. The chloromethyl group, being a potential hydrogen bond acceptor and also capable of halogen bonding, adds another layer of complexity and potential for directed assembly.

The interplay of these interactions could lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The study of these assemblies is often carried out using single-crystal X-ray diffraction.

The recognition properties of oxazole-containing molecules are also of significant interest. The specific arrangement of functional groups around the oxazole core can create pre-organized cavities or surfaces that can selectively bind to other molecules or ions. This has applications in sensing, molecular encapsulation, and the design of molecular machines. For instance, the combination of the benzyl and chloromethyl groups in this compound might create a recognition site for specific guest molecules.

Applications in Catalysis Research and Catalyst Design

While oxazole derivatives are more commonly explored for their biological activities, their unique electronic properties also make them potential candidates for applications in catalysis. The oxazole ring can act as a ligand for transition metals, forming complexes that can catalyze a variety of organic transformations. The nitrogen atom of the oxazole can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.

The 3-(chloromethyl) group in this compound offers a reactive handle for further functionalization. For example, it could be used to attach the oxazole moiety to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, the chlorine could be displaced by other nucleophiles to introduce new coordinating groups, leading to the formation of bidentate or tridentate ligands.

Although specific examples of this compound being used in catalysis are not readily found in the literature, the broader class of oxazole-containing ligands has been employed in various catalytic reactions. The design of new catalysts based on the oxazole scaffold remains an active area of research, with the potential for discovering novel and efficient catalytic systems.

Exploration in Materials Science for Optoelectronic and Polymeric Applications

The aromatic and electron-deficient nature of the oxazole ring suggests its potential for use in the development of new materials with interesting optoelectronic properties. wikipedia.org The incorporation of oxazole units into conjugated systems can influence the electronic energy levels (HOMO and LUMO) of the material, which in turn affects its absorption and emission properties. This makes oxazole derivatives attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

The benzyl group in this compound can contribute to the solid-state packing and morphology of thin films, which are crucial for device performance. The chloromethyl group provides a convenient point of attachment for polymerization. By transforming the chloromethyl group into a polymerizable unit (e.g., a vinyl or acrylate (B77674) group), this compound could be incorporated as a monomer into polymeric materials.

Future Research Trajectories and Unexplored Frontiers for 5 Benzyl 3 Chloromethyl 1,2 Oxazole

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. niist.res.in Future research should focus on developing green and efficient methods for the synthesis of 5-Benzyl-3-(chloromethyl)-1,2-oxazole and its derivatives, moving beyond traditional approaches that often involve hazardous solvents and lengthy reaction times. mdpi.com

Key areas for exploration include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful green tool in organic synthesis, often leading to higher yields, shorter reaction times, and reduced energy consumption. mdpi.com Investigating ultrasound-assisted protocols for the cycloaddition and condensation reactions that form the isoxazole (B147169) ring could provide a more sustainable route to the title compound. nih.gov

Microwave-Induced Reactions: Microwave irradiation is another green chemistry technique known to accelerate reaction rates and improve yields and selectivity in the synthesis of heterocyclic compounds like isoxazoles. nih.gov Its application could significantly streamline the production of this compound.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhances safety, and facilitates scalability. mdpi.comsci-hub.se A multi-step flow process for the synthesis of this compound, potentially telescoping multiple reaction steps without isolating intermediates, would represent a significant advancement over conventional batch methods. uc.pt

Green Solvents and Catalysis: Research into utilizing eco-friendly solvents, such as water or deep eutectic solvents, and developing metal-free catalytic systems would align with the principles of green chemistry. mdpi.comnih.gov

| Methodology | Traditional Approach | Proposed Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound | Reduced reaction time, lower energy consumption. mdpi.comnih.gov |

| Process Type | Batch synthesis | Continuous flow | Enhanced safety, scalability, process control. sci-hub.se |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DES) | Reduced environmental impact, improved safety. mdpi.com |

| Catalysis | Metal catalysts (e.g., Cu, Ru) | Metal-free or recyclable catalysts | Lower cost, reduced toxicity and waste. nih.gov |

Exploration of Underexplored Reactivity Pathways and Transformations

The synthetic utility of this compound lies in the controlled manipulation of its functional groups. Future research should systematically explore its reactivity to generate novel molecular architectures.

Derivatization via the Chloromethyl Group: The C3-chloromethyl group is a potent electrophilic handle for nucleophilic substitution reactions. A systematic investigation with a diverse range of nucleophiles (O, N, S, and C-based) would yield a library of new derivatives. This approach has been demonstrated for similar 3-(chloromethyl)isoxazoles, which have been reacted with phenols, thiophenolates, and amines to great effect. researchgate.net

| Nucleophile Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Phenols, Alcohols | Ether |

| S-Nucleophiles | Thiophenols, Thiols | Thioether |

| N-Nucleophiles | Amines (primary, secondary), Azides | Amine, Azide |

| C-Nucleophiles | Cyanides, Enolates | Nitrile, Extended Carbon Chain |

Isoxazole Ring-Opening Reactions: A characteristic feature of the isoxazole ring is its susceptibility to cleavage at the weak N-O bond under certain conditions, particularly reductive or basic environments. researchgate.net This transformation is highly valuable as it unmasks difunctional compounds like β-amino enones, γ-amino alcohols, or 1,3-dicarbonyls. researchgate.netrsc.org Exploring reagents known to effect this cleavage, such as Mo(CO)₆, Raney-Ni, or Fe₂(CO)₉, on this compound could provide access to novel and complex acyclic structures that are otherwise difficult to synthesize. rsc.orgacs.orgnih.gov The mechanism of such ring-opening reactions, whether through reductive cleavage or base-mediated elimination, presents a fertile ground for investigation. researchgate.net

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry provides powerful tools to predict and understand molecular behavior, guiding experimental design and accelerating discovery.

DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. researchgate.net Such studies can predict sites of reactivity, elucidate reaction mechanisms, and explain the regioselectivity of transformations like cycloaddition reactions. mdpi.comresearcher.life For example, calculating frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

Modeling Reaction Pathways: Advanced computational studies can be used to investigate complex reaction mechanisms, such as the diradical interactions that may occur during isoxazole ring-opening. nsf.gov This theoretical understanding is crucial for designing reactions that favor desired products and minimize side reactions.

In Silico Prediction of Properties: While outside the scope of specific applications, computational tools can predict fundamental physicochemical properties (e.g., absorption, distribution, metabolism, excretion - ADMET) of novel derivatives synthesized from the parent compound. dntb.gov.ua This data is valuable for the rational design of molecules with desired characteristics for further investigation in materials science or agrochemistry.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synergy between synthesis and technology is key to modern chemical research. Integrating emerging technologies can dramatically enhance the efficiency of both the synthesis and analysis of derivatives of this compound.

Automated Synthesis and High-Throughput Screening (HTS): HTS allows for the rapid testing of a multitude of reaction conditions or the screening of compound libraries. nih.govnih.gov An HTS approach could be used to efficiently optimize reaction conditions for the derivatization of the chloromethyl group or to discover novel catalysts for transformations of the isoxazole ring. ewadirect.com This technology can accelerate the discovery of new reactions and lead compounds by testing thousands of possibilities in a short time. youtube.com

Integrated Flow Synthesis and In-line Analysis: As mentioned, flow chemistry is a powerful synthetic tool. springerprofessional.de Its true potential is realized when combined with in-line analytical techniques (e.g., IR, NMR, MS). This integration allows for real-time reaction monitoring and optimization, leading to a more efficient and controlled process for producing and derivatizing this compound.

Advanced Spectroscopic Characterization: The synthesis of novel derivatives necessitates unambiguous structural confirmation. Advanced techniques such as 2D NMR (e.g., HMBC, HSQC) are essential for elucidating complex structures and confirming regioselectivity in reactions like cycloadditions. nih.gov For certain derivatives, high-resolution rotational spectroscopy could provide exceptionally precise structural data, as has been demonstrated for other isoxazoles. nih.gov

By pursuing these research trajectories, the scientific community can fully elucidate the chemical potential of this compound, transforming it from an underutilized chemical entity into a valuable and versatile building block for advanced chemical synthesis.

Q & A

Q. How should researchers address conflicting reports on the dihedral angles of this compound derivatives?

- Methodological Answer : Variations in dihedral angles (e.g., 70.33° vs. 80.2° in similar oxadiazoles) arise from crystallographic resolution limits or substituent effects . Multi-technique validation (XRD, NMR, DFT) and statistical analysis (e.g., R-factor comparisons) resolve discrepancies. For example, intramolecular H-bonding in benzotriazole-oxadiazole hybrids reduces conformational flexibility, stabilizing specific angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.